1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone
Description
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2-methylsulfonylbenzimidazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-26(24,25)19-20-15-9-3-5-11-17(15)22(19)13-18(23)21-12-6-8-14-7-2-4-10-16(14)21/h2-5,7,9-11H,6,8,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUHETRTLNZFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common synthetic route involves the following steps:
Formation of the Quinoline Derivative: : The process starts with the synthesis of the quinoline derivative, typically through a Skraup synthesis involving aniline and glycerol in the presence of a sulfuric acid catalyst.
Coupling with Benzimidazole: : The quinoline derivative is then coupled with a benzimidazole derivative. This step often uses a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) to facilitate the reaction.
Sulfonation and Final Assembly: : The final step involves sulfonation to introduce the methylsulfonyl group. This can be achieved through a reaction with a sulfonyl chloride, often in a polar aprotic solvent such as DMF (dimethylformamide).
Industrial Production Methods:
In an industrial context, the production involves scaling up the above reactions, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and safe. Typically, automated reactors and continuous flow systems are utilized to enhance efficiency and control.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation, particularly at the nitrogen atoms in the quinoline and benzimidazole rings. This often leads to the formation of N-oxides.
Reduction: : Reduction reactions can target the carbonyl group in the ethanone moiety, potentially converting it to an alcohol.
Substitution: : The sulfonyl group and other substituents can undergo nucleophilic substitution, leading to various derivatives with altered properties.
Common Reagents and Conditions:
Oxidation: : Using reagents like hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Employing reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Utilizing nucleophiles like amines, alcohols, or thiols under basic or neutral conditions.
Major Products:
N-oxides: : From oxidation reactions.
Alcohol derivatives: : From reduction reactions.
Substituted ethanones: : From substitution reactions.
Scientific Research Applications
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone has found applications in various scientific research fields due to its unique structure and properties:
Chemistry: : As a building block for the synthesis of more complex organic molecules.
Biology: : Investigating its interaction with biological macromolecules, studying its binding affinity, and potential as a bioactive agent.
Medicine: : Exploring its potential as a pharmaceutical candidate, especially in the field of oncology and neurology, due to its ability to modulate enzyme activity and receptor binding.
Industry: : Used as an intermediate in the synthesis of dyes, agrochemicals, and advanced materials.
Mechanism of Action
The compound's mechanism of action often involves:
Binding to Enzymes or Receptors: : The benzimidazole and quinoline rings can mimic natural substrates, allowing the compound to bind and inhibit specific enzymes or receptors.
Pathway Modulation: : By inhibiting or activating specific molecular pathways, the compound can exert various pharmacological effects. This is especially relevant in pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural variations and biological activities of compounds related to the target molecule:
Key Observations
Substituent Effects on Activity
- The methylsulfonyl group in the target compound likely improves metabolic stability compared to thioether derivatives (e.g., 2-butylthio-benzimidazole in ), which are prone to oxidation .
- Oxadiazole-thioether analogs () exhibit antioxidant activity but may lack the target specificity seen in sulfonyl-containing compounds due to differences in electronic properties .
Biological Performance Antimicrobial Activity: Triazolylmethoxy derivatives () show moderate-to-strong activity against pathogens like Staphylococcus aureus (MIC: 8 µg/mL), suggesting that bulky substituents enhance membrane penetration .
Synthetic Challenges Alkylation of benzimidazole-thiones (e.g., ) often results in acetyl group removal, complicating the synthesis of ethanone-bridged analogs . Sulfonation reactions (as inferred for the target compound) may require stringent conditions to avoid byproducts like desulfonated imidazoles .
Contradictions and Limitations
- and describe propylsulfonyl analogs but lack bioactivity data, making direct comparisons with the methylsulfonyl target speculative.
- The antimicrobial activity of triazolylmethoxy derivatives () is promising, but their structural divergence from the target compound limits extrapolation .
Research Findings and Implications
Pharmacological Potential The methylsulfonyl group in the target compound may enhance binding to enzymes like sphingosine-1-phosphate lyase (S1PL), analogous to LX2931 (), which modulates lymphocyte trafficking and shows efficacy in autoimmune models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
